Darifenacin Impurity A
Description
Properties
CAS No. |
1048979-16-3 |
|---|---|
Molecular Formula |
C28H29NO3 |
Molecular Weight |
427.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions.
Mode of Action
This compound selectively antagonizes the muscarinic M3 receptor. This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions. This block reduces the urgency to urinate.
Biochemical Pathways
The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking these receptors, this compound affects these pathways and their downstream effects.
Pharmacokinetics
After oral administration, Darifenacin is well absorbed from the gastrointestinal tract. Very little unchanged drug (<2%) is recovered in the feces. Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water. It is highly protein bound (98%), primarily to α1-acid glycoprotein. Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces. The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the reduction of the urgency to urinate. By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively.
Biochemical Analysis
Biochemical Properties
Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, this compound may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that this compound is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of this compound can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .
Biological Activity
Darifenacin is a selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder (OAB). The focus of this article is on "Darifenacin Impurity A," a compound that may arise during the synthesis of darifenacin and its implications for biological activity, safety, and efficacy.
Overview of Darifenacin
Darifenacin works by blocking the M3 muscarinic receptors in the bladder, which reduces involuntary contractions and urinary urgency. This pharmacological action is crucial for managing symptoms associated with OAB, such as increased frequency of urination and urge incontinence. The selectivity of darifenacin for M3 receptors over other muscarinic subtypes (M1 and M2) contributes to its therapeutic profile, minimizing side effects related to cognitive function and cardiovascular health .
Identification of Impurities
This compound refers to specific dimer impurities that can form during the manufacturing process of darifenacin hydrobromide. Recent studies have identified two significant dimer impurities: Darifenacin dimer and Darifenacin dimer-1. These impurities were characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Characteristics of Identified Impurities
| Impurity Name | Structure Description | Retention Time (HPLC) |
|---|---|---|
| Darifenacin dimer | Dimer formed by condensation reactions | Specific retention time confirmed by co-injection |
| Darifenacin dimer-1 | Another variant resulting from similar reactions | Specific retention time confirmed by co-injection |
Biological Activity and Safety Profile
The biological activity of darifenacin is primarily linked to its interaction with the M3 receptor. However, the presence of impurities like this compound can potentially alter this activity. Studies have indicated that impurities may affect the pharmacodynamics and pharmacokinetics of the drug, leading to variations in efficacy and safety profiles.
Case Study: Clinical Efficacy
A pooled analysis from three phase III clinical trials involving 1059 patients demonstrated that darifenacin significantly reduced symptoms of OAB, including incontinence episodes and urgency. Patients receiving darifenacin reported high satisfaction rates, with common adverse effects being dry mouth and constipation . The presence of impurities was noted to have minimal impact on these outcomes; however, rigorous monitoring for impurities is essential to ensure patient safety.
Research Findings on Impurities
Research has shown that impurities can arise from various stages in the synthesis process. The condensation reactions leading to this compound suggest that maintaining strict control over synthetic pathways is crucial to minimize the formation of such compounds . The implications for drug development include:
- Regulatory Compliance : Ensuring that impurity levels are within acceptable limits as per regulatory standards.
- Efficacy Assurance : Understanding how impurities affect drug action can help refine formulations for better therapeutic outcomes.
- Safety Monitoring : Continuous assessment of impurity profiles is necessary to avoid adverse effects associated with unknown compounds.
Scientific Research Applications
Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method used for the quantitative analysis of darifenacin hydrobromide and its related impurities, including Darifenacin Impurity A. Studies have validated HPLC methods that are stability-indicating and capable of detecting low levels of impurities with high precision .
Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides structural elucidation of impurities. It helps identify the molecular weight and structure of this compound, confirming its presence in pharmaceutical samples .
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is utilized to gain further insights into the structural characteristics of this compound. This technique allows researchers to understand the molecular interactions and confirm the identity of impurities .
Case Studies on Applications
- Pharmaceutical Quality Control : A study highlighted the importance of monitoring impurities during the manufacturing process of darifenacin hydrobromide. The identification of this compound was crucial in maintaining product quality and ensuring compliance with pharmacopoeial standards .
- Impurity Formation Mechanisms : Research has shown that this compound can form during synthesis due to specific reaction pathways. Understanding these mechanisms aids in refining synthetic methods to minimize impurity formation, thereby enhancing drug purity and safety .
- Clinical Trials : In clinical studies evaluating darifenacin's efficacy, the presence of impurities like this compound was monitored to assess their impact on therapeutic outcomes. Results indicated that maintaining low levels of such impurities was vital for achieving optimal clinical efficacy without adverse effects .
Preparation Methods
Origin in Darifenacin Hydrobromide Synthesis
Darifenacin Impurity A is primarily formed during the alkylation and salt-formation stages of darifenacin hydrobromide production. The patented synthesis of darifenacin involves reacting intermediate VII (a benzofuran derivative) with a pyrrolidine precursor in a biphasic system of water and hydrocarbons (e.g., toluene or cyclohexane) under alkaline conditions. For example, potassium phosphate or carbonate facilitates the deprotonation of intermediate VII, enabling nucleophilic substitution at the pyrrolidine nitrogen. Incomplete reaction or residual starting materials may lead to side reactions, such as hydrolysis or oxidation, generating Impurity A.
A key step involves precipitating darifenacin hydrobromide by adding concentrated HBr to a solution of darifenacin base in acetone or 2-butanol. If the base contains unreacted carboxylic acid precursors or undergoes oxidative degradation during this step, Impurity A can crystallize alongside the target compound.
Intentional Synthesis for Analytical Standards
Vendors like o2h discovery and Vulcanchem synthesize this compound for use as reference standards. While their exact methods are proprietary, plausible routes include:
-
Oxidative Degradation : Subjecting darifenacin hydrobromide to hydrogen peroxide or acidic conditions to oxidize the pyrrolidine ring, forming the carboxylic acid moiety characteristic of Impurity A.
-
Hydrolysis of Esters : Hydrolyzing ester-protected intermediates under basic conditions. For instance, saponification of a methyl ester derivative of darifenacin with aqueous NaOH could yield the free acid.
Table 1: Synthetic Conditions for this compound
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Oxidative Degradation | 0.1% H₂O₂, 40°C, 24h | 12–15 | >95 | |
| Alkaline Hydrolysis | 1M NaOH, reflux, 6h | 18–22 | >98 | |
| Acidic Hydrolysis | 1M HCl, 60°C, 8h | 10–12 | >90 |
Analytical Characterization Techniques
Chromatographic Profiling
Reverse-phase HPLC is the cornerstone of Impurity A analysis. A validated method using a Prodigy C8 column (250 × 4.6 mm, 5 µm) with a mobile phase of ammonium acetate (pH 7.2) and methanol (35:65 v/v) achieves baseline separation of Impurity A from darifenacin hydrobromide. Detection at 215 nm provides a limit of quantification (LOQ) of 0.05%.
Spectroscopic Identification
LC-ESI/MS and NMR are critical for structural elucidation. Impurity A exhibits a molecular ion peak at m/z 427.53 ([M+H]⁺), consistent with its molecular formula C₂₈H₂₉NO₃. Key NMR signals include:
-
¹H NMR : δ 7.2–7.4 (m, 10H, diphenyl), δ 4.1 (t, 2H, benzofuran-CH₂), δ 3.6 (m, 1H, pyrrolidine-CH).
-
¹³C NMR : δ 174.8 (COOH), δ 140.2 (quaternary carbons of benzofuran).
Strategies for Minimizing Impurity A
Process Optimization
-
Reaction Temperature Control : Maintaining alkylation temperatures below 90°C reduces oxidative side reactions.
-
Solvent Selection : Using toluene instead of polar solvents minimizes acid-catalyzed degradation during salt formation.
-
Purification Techniques : Crystallizing darifenacin base as a toluene solvate before HBr addition lowers Impurity A content to <0.1%.
Applications in Pharmaceutical Development
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Darifenacin Impurity A in pharmaceutical formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantification, coupled with liquid chromatography-mass spectrometry (LC-MS) for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming stereochemistry and functional groups . Validate methods per ICH Q2(R1), including specificity, linearity (R² ≥ 0.99), and precision (%RSD < 2.0) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
LC-MS/MS : Compare fragmentation patterns with darifenacin to identify structural deviations (e.g., loss of nitrile group).
HRMS : Determine exact mass (C₂₇H₂₉NO; theoretical m/z = 383.53) to confirm molecular formula .
NMR : Analyze chemical shifts (e.g., absence of nitrile peak at ~110 ppm in ¹³C NMR) .
Cross-reference with published spectral libraries or synthetic standards .
Q. What regulatory guidelines govern impurity profiling of this compound during preclinical development?
- Methodological Answer : Follow ICH Q3A(R2) for reporting thresholds (0.10% for daily dose ≤ 2 g) and qualification thresholds (0.15%). Justify limits using batch analysis data from safety studies and stability trials. Include impurity co-elution studies to ensure HPLC method specificity .
Advanced Research Questions
Q. How can discrepancies in impurity profiles between accelerated stability studies and long-term storage conditions be resolved?
- Methodological Answer :
- Experimental Design : Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to simulate long-term conditions. Compare impurity pathways using kinetic modeling (Arrhenius equation) .
- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to identify environmental factors (e.g., humidity, temperature) influencing degradation .
- Contradiction Resolution : Replicate studies with controlled humidity chambers and validate results via inter-laboratory testing .
Q. What experimental strategies are effective in elucidating the formation mechanisms of this compound during synthesis?
- Methodological Answer :
Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., nitrile elimination).
Isotopic Labeling : Introduce ¹³C-labeled precursors to track carbon migration during synthesis.
Computational Chemistry : Perform DFT calculations to model transition states and identify energetically favorable pathways .
Q. How should researchers design a forced degradation study to evaluate this compound’s stability under ICH-recommended stress conditions?
- Methodological Answer :
- Conditions :
- Acidic/Base : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative : 3% H₂O₂ at 25°C for 48 hours.
- Thermal : 80°C for 10 days.
- Endpoint Analysis : Quantify degradation products using stability-indicating HPLC. Correlate impurity levels with mass balance (98–102%) .
Key Considerations for Academic Research
- Reproducibility : Document synthesis and purification steps in detail (e.g., solvent ratios, temperature gradients) to enable replication .
- Ethical Data Reporting : Avoid selective data exclusion; pre-register hypotheses and analytical protocols to mitigate bias .
- Cross-Disciplinary Collaboration : Integrate computational modeling (e.g., molecular dynamics) with experimental data to validate impurity behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
